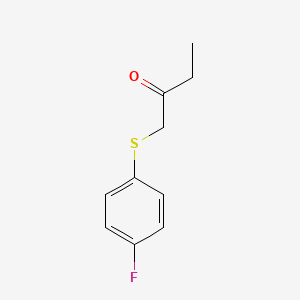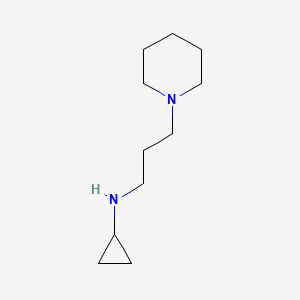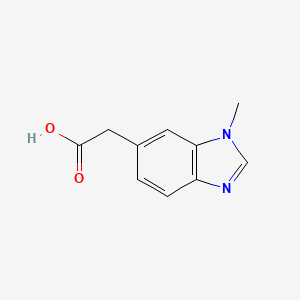![molecular formula C14H19FN2O2 B13640831 Ethyl 1-[(2-fluoro-4-pyridinyl)methyl]-4-piperidinecarboxylate CAS No. 460094-86-4](/img/structure/B13640831.png)
Ethyl 1-[(2-fluoro-4-pyridinyl)methyl]-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[(2-fluoro-4-pyridinyl)methyl]-4-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorinated pyridine ring attached to a piperidine carboxylate ester. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[(2-fluoro-4-pyridinyl)methyl]-4-piperidinecarboxylate typically involves the reaction of 2-fluoro-4-pyridinecarboxaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 1-[(2-fluoro-4-pyridinyl)methyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-[(2-fluoro-4-pyridinyl)methyl]-4-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 1-[(2-fluoro-4-pyridinyl)methyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with enzymes or receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Ethyl 4-[(6-chloro-2-pyridinyl)methyl]-1-piperidinecarboxylate
- Ethyl 1-[(2,3-difluoro-4-pyridinyl)methyl]-4-piperidinecarboxylate
- Ethyl 1-[(2-fluoro-3-pyridinyl)methyl]-4-piperidinecarboxylate
Comparison: Ethyl 1-[(2-fluoro-4-pyridinyl)methyl]-4-piperidinecarboxylate is unique due to the specific position of the fluorine atom on the pyridine ring. This positioning can influence the compound’s reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications.
Propiedades
Número CAS |
460094-86-4 |
|---|---|
Fórmula molecular |
C14H19FN2O2 |
Peso molecular |
266.31 g/mol |
Nombre IUPAC |
ethyl 1-[(2-fluoropyridin-4-yl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C14H19FN2O2/c1-2-19-14(18)12-4-7-17(8-5-12)10-11-3-6-16-13(15)9-11/h3,6,9,12H,2,4-5,7-8,10H2,1H3 |
Clave InChI |
NVSZMEGCWNLQAD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCN(CC1)CC2=CC(=NC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B13640752.png)
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13640766.png)



![5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13640812.png)
![1-[(2-Fluoropyridin-4-yl)methyl]piperazine](/img/structure/B13640818.png)
![5'-Iodospiro[cyclobutane-1,3'-indoline]](/img/structure/B13640819.png)
![Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride](/img/structure/B13640820.png)


![6-Bromo-2-chloro-9,9'-spirobi[fluorene]](/img/structure/B13640824.png)


